N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-19(16-8-5-4-6-9-16)23(28)24-18-11-7-10-17(14-18)20-15-27-21(25-20)12-13-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNJJHZAJNCPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine core combined with various aromatic groups, enhancing its solubility and potential interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 350.43 g/mol.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for related compounds have been reported between 0.63 to 1.26 mM, suggesting a strong potential for therapeutic applications against tuberculosis and other pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | MIC (μg/mL) |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | Methoxy group at C3; phenyl substituent | 1 - 4 |
| N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine | Dimethyl substitution; benzyl group | 17.9 |
| This compound | Core structure with phenylbutanamide | TBD |
The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The imidazo[1,2-b]pyridazine core may bind to active sites of enzymes, inhibiting their activity and modulating cellular pathways involved in signal transduction .
Structure-Activity Relationship (SAR)
SAR studies have shown that modifications to the imidazo[1,2-b]pyridazine scaffold can significantly influence biological activity. For instance, the presence of methoxy groups at specific positions has been linked to enhanced antimicrobial properties. Variations in substituents on the phenyl moiety also affect potency against pathogens .
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C2 | Phenyl | Increased activity against Mtb |
| C3 | Methoxy | Enhanced solubility and potency |
| C6 | Heteroatom | Varies; sulfur and nitrogen linkages preferred |
Case Studies
A study focusing on a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives found that compounds with specific substitutions exhibited potent activity against Mycobacterium tuberculosis in vitro. The most effective compounds included a phenyl group bearing fluoro substituents at C2 and a methoxy function at C3 .
Another investigation into the central nervous system activities of similar compounds highlighted their potential as therapeutic agents for neurological disorders. The study emphasized the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
- Ponatinib (AP24534): A clinically approved kinase inhibitor with a 6-aryl-substituted imidazo[1,2-b]pyridazine core. Ponatinib’s structure includes a terminal acetylene and methylpiperazine group, enhancing its binding to Bcr-Abl kinase.
- Such methods could be applied to the target compound to assess binding affinity or stability .
Table 1: Structural Comparison of Imidazo-Pyridazine Derivatives
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The methoxy group in the target compound may enhance solubility compared to ponatinib’s hydrophobic acetylene group.
- Target Selectivity : Ponatinib’s methylpiperazine group contributes to its broad kinase inhibition (e.g., FGFR, VEGFR). The absence of this group in the target compound might narrow its target spectrum.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[1,2-b]pyridazine core via cyclization of pyridazine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., using DMF or acetonitrile as solvents) .
Substitution : Introduce methoxy groups at position 6 of the pyridazine ring using nucleophilic aromatic substitution (e.g., NaOCH₃ in methanol at 70°C) .
Coupling : Attach the phenylbutanamide moiety via amide bond formation, often employing coupling agents like HBTU or DCC in anhydrous dichloromethane .
- Optimization : Yield improvements (≥70%) are achieved by controlling reaction time, temperature, and stoichiometric ratios. Purity is verified via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound's structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents on the imidazo[1,2-b]pyridazine core and phenylbutanamide linkage .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- HPLC : Assesses purity (>95%) and identifies byproducts from incomplete coupling or side reactions .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy across cancer cell lines be systematically addressed?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays in triplicate across cell lines (e.g., MCF-7, A549) to establish reproducibility .
- Mechanistic Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify off-target effects or selectivity for pathways like mTOR or RET .
- Metabolic Stability Tests : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to rule out pharmacokinetic variability .
Q. What computational strategies enhance the understanding of this compound's target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., RET or mTOR), prioritizing residues critical for hydrogen bonding (e.g., methoxy groups with Lys or Asp) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
- QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with activity to guide structural optimization .
Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Rodent Models : Administer doses (10–100 mg/kg) via oral gavage or IV to measure bioavailability, half-life (t₁/₂), and tissue distribution (LC-MS/MS analysis) .
- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 28 days to identify organ-specific toxicity .
- BBB Penetration : Assess brain-plasma ratios in mice to determine CNS accessibility, critical for neuro-oncology applications .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported solubility and stability data?
- Methodological Answer :
- Solubility : Test in multiple solvents (e.g., DMSO, PBS) under standardized conditions (25°C, pH 7.4). Discrepancies often arise from impurities or hydration states .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in acidic conditions (e.g., gastric pH) may explain oral bioavailability issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
